7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Description
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Scientific Research Applications
Synthesis and Electrophilic Substitutions
7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been extensively studied for their potential in synthesis and electrophilic substitutions. For instance, research has focused on using them as precursors for preparing novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These compounds exhibit unique reactivity patterns with various electrophilic reagents, leading to the formation of substituted derivatives with potential pharmacological activities (Atta, 2011).
Regioselective Synthesis
Researchers have explored the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. This synthesis involves several steps, starting from simpler pyrazole carboxylates and progressing through various chemical reactions to yield the desired 7-substituted derivatives. These processes highlight the versatility and reactivity of this compound in creating a diverse range of compounds (Drev et al., 2014).
Development of Novel Pharmaceutical Agents
Significant research has been conducted on the development of novel pharmaceutical agents using this compound derivatives. These compounds have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. For example, some derivatives have shown promise as nonsteroidal anti-inflammatory drugs without ulcerogenic activity, highlighting their potential therapeutic benefits (Auzzi et al., 1983).
Antimicrobial Activity Studies
The antimicrobial properties of this compound derivatives have also been a focus of scientific investigation. Researchers have synthesized various compounds and evaluated their effectiveness against different microbial strains. These studies are crucial for discovering new antimicrobial agents in the fight against resistant bacterial strains (Gein et al., 2009).
Properties
IUPAC Name |
7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-8-15-16-11(6-7-14-12(10)16)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXFPNPRUFSDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643702 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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